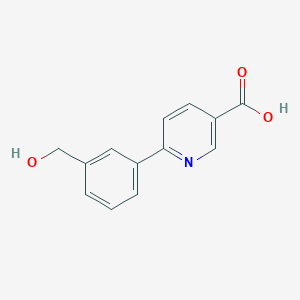

6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID

Description

Contextual Significance of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound and an essential human nutrient. mdpi.com It serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for a vast array of metabolic and cellular processes. mdpi.comresearchgate.net These coenzymes participate in numerous redox reactions, playing critical roles in the catabolism of fats, carbohydrates, and proteins, as well as in cell signaling and DNA repair. mdpi.com

Beyond its role as a vitamin, the chemical scaffold of nicotinic acid has proven to be a fertile ground for the development of therapeutically relevant molecules. mdpi.comnih.gov Nicotinic acid itself, at pharmacological doses, has been used to manage dyslipidemia by lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. mdpi.com This has spurred extensive research into nicotinic acid derivatives to enhance efficacy and mitigate side effects. beilstein-journals.org

The versatility of the nicotinic acid structure has allowed for the synthesis of a wide range of derivatives with diverse biological activities. mdpi.comnih.gov Researchers have successfully synthesized derivatives exhibiting anti-inflammatory, analgesic, and antimicrobial properties. nih.gov For instance, the condensation of nicotinic acid hydrazide with various aldehydes has yielded acylhydrazones with promising activity against Gram-positive bacteria. nih.gov Furthermore, some derivatives have been investigated for their potential in addressing conditions like Alzheimer's disease and for their use as insecticides. beilstein-journals.org The pyridine (B92270) ring of nicotinic acid, with its potential for substitution at various positions, provides a versatile platform for creating novel chemical entities with tailored biological functions. beilstein-journals.orgwikipedia.org

Rationale for Advanced Research into 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID

While extensive public research specifically detailing the biological activities of this compound is limited, the rationale for its investigation can be inferred from its structural features and the broader context of medicinal chemistry. The molecule combines the nicotinic acid scaffold with a 3-hydroxymethylphenyl group. This particular combination of functional groups suggests several avenues for its potential utility, making it a compound of interest for exploratory research.

The hydroxymethyl group is a common feature in drug design and can influence a molecule's pharmacokinetic and pharmacodynamic properties. Hydroxymethylation is a strategy that has been employed to create prodrugs with improved solubility and bioavailability. nih.gov Although not always the case, a hydroxymethyl group can be a site for metabolic modification, potentially leading to active metabolites.

The presence of both a carboxylic acid and a hydroxymethyl group on a bi-aryl system makes this compound a valuable intermediate in organic synthesis. Such bifunctional molecules can serve as building blocks for the construction of more complex molecular architectures, including macrocycles and polymers with potential applications in materials science and drug delivery. The synthesis of various 6-aryl-nicotinic acid derivatives is a subject of ongoing research, with a focus on creating libraries of compounds for screening against various biological targets.

Overview of Current Research Trajectories and Methodological Frameworks

The investigation of novel compounds like this compound typically follows established methodological frameworks in chemical and pharmaceutical sciences. The initial focus is often on the development of efficient and scalable synthetic routes. For 6-aryl-nicotinic acids, modern synthetic strategies often employ metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the key carbon-carbon bond between the pyridine and phenyl rings.

Following a successful synthesis, the compound undergoes rigorous purification, usually by techniques like column chromatography or recrystallization. The structural identity and purity of the synthesized compound are then confirmed using a suite of analytical methods.

Interactive Data Table: Standard Analytical Techniques for Compound Characterization

| Analytical Technique | Purpose | Typical Data Obtained |

| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework of the molecule. | Chemical shifts, coupling constants, and integration values. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | Mass-to-charge ratio (m/z) of the molecular ion and fragments. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Absorption bands corresponding to specific bond vibrations. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | Retention time and peak area. |

Once the compound is synthesized and characterized, the next research trajectory involves screening for biological activity. This typically begins with in vitro assays against a panel of relevant biological targets, such as enzymes or cellular receptors. Depending on the structural alerts and the intended therapeutic area, these assays could range from antimicrobial susceptibility testing to enzyme inhibition assays or receptor binding studies. Any promising results from in vitro studies would then warrant further investigation in more complex biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLGJADAHYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 3 Hydroxymethyphenyl Nicotinic Acid

Established and Emerging Synthetic Pathways to Pyridine (B92270) Carboxylic Acid Scaffolds

The construction of the pyridine ring is a foundational aspect of organic synthesis, with numerous methods developed over the years. These strategies range from classical condensation reactions to modern transition-metal-catalyzed approaches.

Multicomponent Reaction Approaches for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. Several MCRs are well-established for the synthesis of the pyridine nucleus.

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonia source. While traditionally used for the synthesis of dihydropyridines, subsequent oxidation provides the aromatic pyridine ring. Modifications of the Hantzsch synthesis allow for the preparation of unsymmetrically substituted pyridines.

Another important approach is the Guareschi-Thorpe pyridine synthesis , which involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. This method is particularly useful for the synthesis of 2-pyridones, which can be further functionalized.

The Bohlmann-Rahtz pyridine synthesis provides a route to substituted pyridines by the condensation of an enamine with a functionalized alkyne. This method is valued for its regioselectivity and the ability to introduce a variety of substituents onto the pyridine ring. A study on the multicomponent synthesis of novel unsymmetric 6-aryl substituted 5-nitropyridines highlights the utility of such approaches in creating diverse pyridine derivatives buketov.edu.kz.

Cross-Coupling Methodologies in Aryl-Nicotinic Acid Synthesis

Cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of aryl-substituted nicotinic acids. The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.com

For the synthesis of 6-arylnicotinic acids, a common strategy involves the coupling of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with an arylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. rsc.orgillinois.eduillinois.educhemistryviews.org The reactivity of the halide follows the general trend I > Br > Cl. The use of boronic esters or organotrifluoroborates as coupling partners is also common.

A study on the efficient synthesis of 2-aryl-6-chloronicotinamides via a regioselective Suzuki coupling highlights the ability to selectively functionalize dihalopyridines. acs.org This demonstrates the potential for controlled synthesis of complex nicotinic acid derivatives.

Transition-Metal Catalyzed Functionalization of Nicotinic Acid Cores

Direct C-H bond functionalization has emerged as a powerful and step-economical strategy for the derivatization of heterocyclic cores. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, allows for the direct arylation, alkylation, or alkenylation of the nicotinic acid scaffold, often guided by a directing group. nih.govnih.govrsc.orgdntb.gov.ua

For nicotinic acid derivatives, the carboxylic acid group or other functionalities can act as a directing group to guide the metal catalyst to a specific C-H bond. This approach avoids the need for pre-functionalized starting materials, such as halo- or boronic acid-substituted pyridines. While powerful, challenges in controlling regioselectivity and functional group tolerance remain active areas of research.

Specific Synthetic Routes for 6-(3-HYDROXYMETHYPHENYL)NICOTINIC ACID

The synthesis of the target molecule, 6-(3-hydroxymethylphenyl)nicotinic acid, can be envisioned through several pathways, with the Suzuki-Miyaura coupling being a highly plausible and efficient method.

A likely synthetic route would involve the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halonicotinic acid ester, such as methyl 6-chloronicotinate, with (3-hydroxymethylphenyl)boronic acid. The ester group serves to protect the carboxylic acid functionality during the coupling reaction. Subsequent hydrolysis of the resulting ester would yield the desired this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 1. Suzuki-Miyaura Coupling | Methyl 6-chloronicotinate | (3-hydroxymethylphenyl)boronic acid | Pd(PPh₃)₄ or other Pd catalyst | K₂CO₃, Cs₂CO₃, or other base | Toluene, Dioxane, or DMF | Methyl 6-(3-hydroxymethylphenyl)nicotinate |

| 2. Hydrolysis | Methyl 6-(3-hydroxymethylphenyl)nicotinate | NaOH or LiOH | - | - | H₂O/MeOH or H₂O/THF | This compound |

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the yield and purity of the desired product.

Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of phosphine ligand can significantly impact the catalytic activity, with bulky and electron-rich ligands often providing better results for challenging couplings.

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The strength and solubility of the base can influence the reaction rate and the occurrence of side reactions.

Solvent: The choice of solvent affects the solubility of the reactants and the catalyst, as well as the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF). Aqueous solvent mixtures are also often employed.

Temperature: The reaction temperature is a key parameter to control the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the catalyst or reactants and the formation of byproducts.

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently identify the optimal combination of these parameters. researchgate.net Recent studies have also utilized machine learning to predict optimal conditions for heteroaryl Suzuki-Miyaura couplings. illinois.eduillinois.educhemistryviews.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos | 65 | 92 |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | 78 | 95 |

| Solvent | Toluene | Dioxane/H₂O | DMF | 85 | 98 |

| Temperature | 80 °C | 100 °C | 120 °C | 72 | 90 |

Note: The data in this table is illustrative and represents typical ranges for optimization studies. Actual results would depend on the specific substrates and detailed experimental conditions.

Implementation of Sustainable and Green Chemistry Principles (e.g., Cyrene-based synthesis)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. This includes the use of greener solvents, catalysts, and reaction conditions.

Cyrene™ , a bio-based solvent derived from cellulose, has emerged as a promising green alternative to traditional polar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to their toxicity. organic-chemistry.orgnih.govresearchgate.netmdpi.comresearchgate.net Cyrene has been successfully employed as a solvent for Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.govresearchgate.netmdpi.comresearchgate.net Its high boiling point, low toxicity, and biodegradability make it an attractive option for the synthesis of this compound. Studies have shown that Cyrene, often in combination with water, can be an effective medium for these couplings, although challenges such as product isolation and solvent recycling need to be considered. organic-chemistry.orgresearchgate.net

Other green chemistry principles that can be applied include:

Catalyst Efficiency: Using highly active catalysts at low loadings to minimize metal waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Conducting reactions at lower temperatures, potentially through the use of more active catalysts or microwave irradiation.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.

Design and Synthesis of Structural Analogues and Derivatives of 6-(3-HYDROXYMETHYPHENYL)NICOTINIC ACID

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a cornerstone of this approach. A common strategy involves the coupling of a halogenated nicotinic acid derivative with an appropriately substituted phenylboronic acid.

A plausible synthetic route commences with a suitably protected 6-halonicotinic acid ester, which undergoes a Suzuki-Miyaura coupling with (3-(hydroxymethyl)phenyl)boronic acid. The hydroxymethyl group may require protection during the coupling reaction to prevent unwanted side reactions. Subsequent deprotection of the alcohol and hydrolysis of the ester yield the target compound, this compound.

Systematic Variation of the Pyridine Substitution Pattern

Systematic modifications of the pyridine ring of this compound can provide valuable insights into structure-activity relationships. These modifications can involve the introduction of various substituents at different positions of the pyridine nucleus.

Table 1: Examples of Systematic Variation of the Pyridine Substitution Pattern

| Position of Substitution | Type of Substituent | Synthetic Strategy | Potential Impact |

| C2 | Alkyl, Aryl | Cross-coupling reactions on a 2-halo precursor | Modulate steric and electronic properties |

| C4 | Amino, Alkoxy | Nucleophilic aromatic substitution on a 4-halo precursor | Introduce hydrogen bonding capabilities |

| C5 | Halogen, Cyano | Electrophilic aromatic substitution | Alter electronic distribution and provide handles for further functionalization |

The introduction of substituents can be achieved through a variety of organic reactions. For instance, palladium-catalyzed cross-coupling reactions are versatile for introducing alkyl, aryl, and other carbon-based groups. Nucleophilic aromatic substitution can be employed to introduce amino or alkoxy groups, particularly at the C4 position if a suitable leaving group is present. Electrophilic aromatic substitution reactions can be used to introduce substituents like halogens or a cyano group at the C5 position, which can further serve as a handle for subsequent transformations.

Modifications of the Hydroxymethylphenyl Moiety

Oxidation and Reduction: The benzylic alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. Conversely, the carboxylic acid can be reduced back to the alcohol. This allows for the introduction of different functional groups with varying electronic and steric properties.

Esterification and Etherification: The hydroxyl group can be esterified with various carboxylic acids or etherified with different alkyl or aryl halides to introduce a wide range of substituents. These modifications can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Table 2: Examples of Modifications of the Hydroxymethylphenyl Moiety

| Modification | Reagents and Conditions | Resulting Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO4, Jones reagent | Carboxylic Acid |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | Alkyl halide, NaH | Ether |

| Substitution on the phenyl ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

Furthermore, the phenyl ring itself can be subjected to electrophilic aromatic substitution reactions to introduce additional substituents, such as halogens, nitro groups, or sulfonic acid groups, further expanding the chemical diversity of the synthesized analogues.

Development of Functional Probes and Scaffold Exploration

The development of functional probes based on the this compound scaffold can be a valuable tool for studying its biological interactions. This can involve the incorporation of reporter groups, such as fluorescent tags, or reactive groups for covalent labeling.

Fluorescent Probes: A common strategy for creating fluorescent probes is to conjugate a fluorophore to the core scaffold. The hydroxymethyl group provides a convenient handle for such conjugation. For example, it can be converted to a more reactive group, such as an amine or a carboxylic acid, which can then be coupled to a fluorescent dye using standard bioconjugation techniques. The choice of fluorophore can be tailored to the specific application, with options ranging from coumarins and fluoresceins to rhodamines and cyanine dyes.

Scaffold Exploration and Hopping: Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel core structures with similar biological activity to a known active compound. Starting from this compound, one could explore alternative scaffolds that maintain the key pharmacophoric features. This could involve replacing the pyridine ring with other heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, while retaining the substituted phenyl moiety. Computational methods can be employed to design and evaluate potential new scaffolds before their synthesis. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

Molecular Interaction and Target Engagement Studies of 6 3 Hydroxymethyphenyl Nicotinic Acid

Enzyme Modulation and Inhibition Mechanisms

The structural characteristics of 6-(3-hydroxymethylphenyl)nicotinic acid suggest its potential to interact with a range of enzymes, particularly those involved in metabolic pathways.

Studies on Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase, α-Glucosidase Inhibition)

While direct studies on the inhibitory effects of this compound on α-amylase and α-glucosidase are not prevalent in the reviewed literature, research on other nicotinic acid derivatives provides a basis for potential activity. A study on 5-amino-nicotinic acid derivatives demonstrated that these compounds can exhibit significant inhibitory potential against both α-amylase and α-glucosidase. nih.gov For instance, certain derivatives with halogen substitutions showed potent inhibition of α-amylase, with IC50 values comparable to the standard drug acarbose. nih.gov

The general mechanism for α-glucosidase inhibitors involves the hindrance of carbohydrate breakdown in the small intestine, which in turn helps to manage postprandial hyperglycemia. nih.gov The inhibitory activity of various flavonoid and non-flavonoid compounds against α-glucosidase has been well-documented, with kinetic studies revealing different modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms. nih.govnih.gov Given that modifications on the nicotinic acid scaffold can lead to potent enzyme inhibition, it is plausible that the hydroxymethylphenyl substituent of the target compound could influence its interaction with the active or allosteric sites of these carbohydrate-metabolizing enzymes.

Table 1: Inhibitory Activities of Selected 5-Amino-Nicotinic Acid Derivatives on α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Derivative 2 | 12.91 ± 0.04 | 15.11 ± 0.04 |

| Derivative 4 | 12.17 ± 0.14 | 14.87 ± 0.09 |

| Derivative 5 | 13.57 ± 0.17 | 15.01 ± 0.07 |

| Derivative 6 | 13.01 ± 0.07 | 15.09 ± 0.05 |

| Derivative 7 | 12.91 ± 0.08 | 15.14 ± 0.11 |

| Derivative 8 | 13.04 ± 0.02 | 15.19 ± 0.08 |

| Acarbose (Standard) | 10.98 ± 0.03 | 13.78 ± 0.13 |

| Data sourced from a study on 5-amino-nicotinic acid derivatives and is intended to be illustrative of the potential of nicotinic acid compounds. nih.gov |

Interactions with NAD+-Metabolizing Enzymes (e.g., Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT))

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often overexpressed in cancer cells. nih.gov Inhibitors of NAMPT have been investigated as potential anticancer agents. nih.gov The salvage pathway can be bypassed by the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor for NAD+ synthesis via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.govresearchgate.net

Research has shown that supplementation with nicotinic acid can rescue cells from the effects of NAMPT inhibition, but only in cells that express NAPRT. nih.govresearchgate.net This suggests that nicotinic acid and its derivatives could play a role in modulating cellular responses to NAMPT inhibitors. While there is no direct evidence of this compound interacting with NAMPT, its structural similarity to nicotinic acid implies that it could potentially serve as a substrate for NAPRT, thereby influencing NAD+ levels in the context of NAMPT inhibition. The efficacy of NAMPT inhibitors can be influenced by the levels of nicotinamide (NAM), the natural substrate of NAMPT, as high concentrations of NAM can compete with the inhibitors. nih.gov

Investigation of Bacterial Nicotinic Acid Degradation Enzymes (e.g., 6-Hydroxynicotinate 3-Monooxygenase (NicC), Nicotinate (B505614) Dehydrogenase)

In various bacteria, nicotinic acid is degraded through specific enzymatic pathways. Two key enzymes in this process are nicotinate dehydrogenase and 6-hydroxynicotinate 3-monooxygenase (NicC).

Nicotinate Dehydrogenase (also known as nicotinic acid hydroxylase) catalyzes the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. nih.govwikipedia.org This enzyme can act on a variety of nicotinic acid analogs. expasy.org The reaction it catalyzes is: Nicotinate + NADP+ + H₂O ⇌ 6-hydroxynicotinate + NADPH + H⁺ wikipedia.org

6-Hydroxynicotinate 3-Monooxygenase (NicC) is a flavin-dependent monooxygenase that further processes 6-hydroxynicotinic acid. nih.govwikipedia.org It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.gov The enzyme from Pseudomonas putida has been structurally characterized. nih.govnih.gov Studies on NicC have identified key active site residues crucial for substrate binding and catalysis. nih.gov While the natural substrate is 6-hydroxynicotinic acid, the enzyme can also process analogs, albeit with varying efficiency. nih.gov

There is no specific research detailing the interaction of this compound with either nicotinate dehydrogenase or NicC. However, the presence of the nicotinic acid core suggests it could be a potential substrate or inhibitor for these enzymes. The bulky 3-hydroxymethylphenyl substituent at the 6-position would likely have a significant impact on its binding and turnover by these enzymes, which are specific for a hydroxyl group at this position in their natural substrate pathway.

Broad-Spectrum Enzyme Inhibition Profiling and Selectivity Analysis

Comprehensive screening of this compound against a wide panel of enzymes to determine its inhibition profile and selectivity is not available in the public domain. Such studies are crucial for understanding the compound's potential off-target effects and for developing a clearer picture of its pharmacological or toxicological profile. The structural similarity to nicotinic acid, which has known targets, suggests that a broad-spectrum analysis would be a valuable area for future research.

Receptor Binding and Allosteric Modulation Studies

The interaction of nicotinic acid and its derivatives with G protein-coupled receptors is a well-established area of research, primarily focusing on the hydroxycarboxylic acid (HCA) receptors.

Characterization of G Protein-Coupled Receptor (GPCR) Interactions (e.g., HCA2/HCA3 Receptors)

The hydroxycarboxylic acid receptors, HCA1, HCA2 (also known as GPR109A or the niacin receptor), and HCA3 (GPR109B), are a family of GPCRs that are activated by endogenous hydroxy-carboxylic acids. nih.gov

HCA2 Receptor: This receptor is the primary target for the lipid-lowering effects of nicotinic acid (niacin). nih.govwikipedia.org It is predominantly expressed in adipocytes and immune cells. nih.gov Activation of HCA2 by niacin leads to the inhibition of lipolysis in adipocytes. wikipedia.orgnih.gov The binding of nicotinic acid to HCA2 is of high affinity. drugbank.com Structural studies of the HCA2 receptor have provided insights into the binding pocket and the mechanism of activation by agonists. nih.gov

HCA3 Receptor: The HCA3 receptor is found only in higher primates and shares high sequence homology with HCA2. wikipedia.orgresearchgate.net Unlike HCA2, HCA3 has a low affinity for nicotinic acid. wikipedia.org Its endogenous ligands are thought to be different, with 3-hydroxy-octanoic acid being a potent agonist. nih.gov However, some studies suggest that at high concentrations, nicotinic acid might have some effect on HCA3. mdpi.com Both HCA2 and HCA3 can be activated by various synthetic ligands, and they are known to be involved in immune responses. researchgate.netnih.gov

Given that this compound is a derivative of nicotinic acid, it is a candidate for interaction with HCA receptors. The large substituent at the 6-position would likely influence its binding affinity and efficacy at both HCA2 and HCA3 compared to nicotinic acid itself. The specific binding parameters (e.g., Ki, IC50) for this compound at these receptors have not been reported in the reviewed literature.

Table 2: Characteristics of HCA2 and HCA3 Receptors

| Receptor | Also Known As | Primary Endogenous Ligands | Affinity for Nicotinic Acid | Key Functions |

| HCA2 | GPR109A, Niacin Receptor 1 | β-hydroxybutyrate, Butyrate | High | Inhibition of lipolysis, modulation of immune responses |

| HCA3 | GPR109B, Niacin Receptor 2 | 3-hydroxyoctanoic acid, Kynurenic acid | Low | Inhibition of lipolysis, modulation of immune responses |

| Information compiled from multiple sources. nih.govwikipedia.orgwikipedia.orgresearchgate.netmdpi.com |

Kinetic and Thermodynamic Aspects of Ligand-Receptor Association and Dissociation

No available studies report on the kinetic (kon, koff) or thermodynamic (ΔG, ΔH, ΔS) parameters of the association or dissociation of this compound with any biological target.

Molecular Recognition Analysis and Active Site Mapping

As no target has been identified for this compound, there is no information on its molecular recognition or active site mapping.

Identification of Key Binding Motifs and Amino Acid Residues

There are no published data identifying key binding motifs or specific amino acid residues that interact with this compound.

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition

Without a defined receptor and binding site, the specific roles of hydrogen bonding and hydrophobic interactions in the molecular recognition of this compound remain uncharacterized.

Mechanistic Biological Studies of 6 3 Hydroxymethyphenyl Nicotinic Acid at Cellular and Subcellular Levels

Elucidation of Intracellular Signaling Cascades

The intracellular signaling pathways of nicotinic acid and its derivatives are multifaceted, often initiated by the activation of specific cell surface receptors. A primary target is the G protein-coupled receptor 109A (GPR109A), also known as HCA2. nih.gov Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in the lipolysis cascade, ultimately reducing the release of free fatty acids from adipose tissue. nih.gov

Furthermore, studies have demonstrated that nicotinic acid can modulate intracellular calcium concentrations. nih.gov In NIH3T3 cells, high concentrations of nicotinic acid were observed to initially cause a reduction and subsequently an elevation of intracellular calcium levels. nih.gov This fluctuation in calcium can trigger a variety of downstream signaling events, influencing processes such as cytoskeletal arrangement and cellular transport. nih.gov It is plausible that 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID, due to its nicotinic acid core, could engage similar G protein-coupled receptors and influence these downstream signaling molecules.

Table 1: Postulated Intracellular Signaling Effects of this compound Based on Nicotinic Acid Analogs

| Signaling Event | Postulated Effect of this compound | Basis of Postulation (Related Compound) | Reference |

| GPR109A Receptor Activation | Potential Agonist | Nicotinic Acid | nih.gov |

| Intracellular cAMP Levels | Potential Decrease | Nicotinic Acid | nih.gov |

| Intracellular Ca2+ Mobilization | Potential Modulation | Nicotinic Acid | nih.gov |

Impact on Cellular Metabolic Pathways (e.g., NAD+ Homeostasis)

A crucial role of nicotinic acid and its derivatives is their function as precursors for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.govwikipedia.org The primary pathway for NAD+ synthesis from nicotinic acid is the Preiss-Handler pathway. nih.govnih.gov This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.govnih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to yield NAD+. nih.gov

Given its structure, this compound could potentially enter the Preiss-Handler pathway and serve as a substrate for NAD+ biosynthesis. By boosting cellular NAD+ levels, it could influence a wide array of metabolic processes. NAD+ is not only a critical cofactor for dehydrogenases in glycolysis and the tricarboxylic acid (TCA) cycle but also a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular energy status, DNA repair, and stress responses. nih.govnih.gov Studies on nicotinic acid have shown that its supplementation can effectively raise cellular NAD+ levels. nih.gov

Table 2: Potential Role of this compound in NAD+ Metabolism

| Metabolic Process | Potential Impact | Key Enzymes Involved | Reference |

| NAD+ Synthesis | Could serve as a precursor | Nicotinic acid phosphoribosyltransferase (NAPRT) | nih.govnih.gov |

| Cellular NAD+ Levels | Potential to increase | - | nih.gov |

| Downstream NAD+-dependent pathways | Potential modulation of sirtuin and PARP activity | Sirtuins, PARPs | nih.govnih.gov |

Modulation of Cellular Bioenergetics in in vitro Models

The bioenergetic state of a cell is intrinsically linked to NAD+ availability. By potentially increasing the cellular NAD+ pool, this compound could significantly impact cellular bioenergetics. NAD+ is essential for the function of the mitochondrial electron transport chain, where its reduced form, NADH, donates electrons to drive ATP synthesis. nih.gov

Mechanisms of Antioxidant Activity in Cell-Free Systems

Nicotinic acid and its derivatives have been reported to possess antioxidant properties. researchgate.netnih.gov The mechanisms underlying this activity can be multifaceted. In cell-free systems, these compounds may act as direct radical scavengers, neutralizing reactive oxygen species (ROS) and thus preventing oxidative damage to cellular components.

Another potential mechanism is the modulation of antioxidant enzyme activity. For instance, some nicotinic acid derivatives have been shown to affect the levels of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov A study on 6-hydroxy-L-nicotine, a related compound, demonstrated its ability to increase the activity of antioxidant enzymes and decrease lipid peroxidation. nih.gov The hydroxymethylphenyl group on this compound might also contribute to its antioxidant potential through its ability to donate a hydrogen atom.

Table 3: Potential Antioxidant Mechanisms of this compound

| Antioxidant Mechanism | Postulated Effect | Basis of Postulation (Related Compound) | Reference |

| Direct Radical Scavenging | Potential to neutralize ROS | Nicotinic acid derivatives | researchgate.net |

| Modulation of Antioxidant Enzymes | Potential to increase SOD activity | Nicotinic acid derivatives, 6-hydroxy-L-nicotine | nih.govnih.gov |

| Reduction of Lipid Peroxidation | Potential to decrease | 6-hydroxy-L-nicotine | nih.gov |

Investigation of Vasorelaxation Mechanisms in Isolated Tissue Models

Nicotinic acid is known to be a potent vasodilator, an effect that is often associated with the "flushing" side effect. nih.gov This vasodilation is primarily mediated by the release of prostaglandins, such as prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), from skin immune cells following the activation of the GPR109A receptor. nih.govnih.gov

Studies on thionicotinic acid derivatives, which are structurally similar to nicotinic acid, have provided further insights into potential vasorelaxant mechanisms. For example, 2-(1-adamantylthio)nicotinic acid has been shown to induce vasorelaxation in isolated rat thoracic aorta. nih.gov This effect was found to be endothelium-dependent and mediated by the synthesis of both nitric oxide (NO) and prostacyclin. nih.gov The vasorelaxation was significantly reduced by inhibitors of nitric oxide synthase (L-NAME) and cyclooxygenase (indomethacin). nih.gov Therefore, it is conceivable that this compound could also exhibit vasorelaxant properties through similar endothelium-dependent mechanisms involving NO and prostacyclin pathways.

Table 4: Postulated Vasorelaxation Mechanisms of this compound

| Vasorelaxation Mechanism | Postulated Effect | Basis of Postulation (Related Compound) | Reference |

| Endothelium-Dependent Relaxation | Potential to induce | 2-(1-adamantylthio)nicotinic acid | nih.gov |

| Nitric Oxide (NO) Pathway | Potential involvement | 2-(1-adamantylthio)nicotinic acid | nih.gov |

| Prostacyclin Pathway | Potential involvement | 2-(1-adamantylthio)nicotinic acid, Nicotinic acid | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Compound Design

Systematic Structure-Activity Relationship (SAR) Analysis for Target Potency and Selectivity

A systematic SAR analysis for 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID would be a foundational step in understanding its potential as a therapeutic agent. This process would involve the synthesis and biological evaluation of a series of analogues to determine how specific structural modifications influence its potency and selectivity for a biological target.

Key structural regions of the molecule would be systematically altered:

The Nicotinic Acid Core: Modifications would include altering the position of the carboxylic acid group (e.g., to the 2- or 4-position of the pyridine (B92270) ring) and the introduction of other substituents on the pyridine ring to probe the electronic and steric requirements for activity.

The Phenyl Ring: The substitution pattern on the phenyl ring would be explored. Analogues with the hydroxymethyl group at the ortho- or para-positions would be synthesized to understand the importance of its meta-positioning. Additional or alternative substituents would also be introduced to investigate the impact of electronics (electron-donating vs. electron-withdrawing groups) and sterics.

The Hydroxymethyl Group: This functional group would be a key point for modification. It could be oxidized to an aldehyde or carboxylic acid, reduced to a methyl group, or converted to other functional groups like ethers or esters. These changes would probe the importance of the hydrogen-bonding capability and size of this substituent.

The Linkage between the Rings: The direct bond between the pyridine and phenyl rings could be replaced with various linkers (e.g., an ether, amine, or amide) to explore the optimal spatial arrangement and conformational flexibility between the two aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Following the generation of initial SAR data, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity.

For This compound and its synthesized analogues, this would involve:

Data Set Generation: A dataset of the synthesized compounds and their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

A validated QSAR model would be a powerful tool for the predictive design of new, potentially more potent and selective analogues of This compound before their actual synthesis, thereby saving time and resources.

Design Principles for Optimizing Molecular Interactions

The rational design of analogues of This compound would be guided by principles aimed at optimizing its interactions with a biological target, such as an enzyme or a receptor. If the three-dimensional structure of the target is known, structure-based drug design techniques would be employed.

Key design principles would include:

Hydrogen Bonding: The carboxylic acid and hydroxymethyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. The design process would focus on optimizing the position and orientation of these groups to maximize such interactions.

Aromatic Interactions: The pyridine and phenyl rings can engage in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target. Modifications to the electronics of these rings could enhance these interactions.

Hydrophobic Interactions: While the molecule has polar functional groups, the aromatic rings provide hydrophobic surfaces that can interact with nonpolar pockets in the target.

Conformational Rigidity/Flexibility: Introducing or removing rotatable bonds can influence the compound's conformational entropy upon binding. The goal is often to pre-organize the molecule in its bioactive conformation to minimize the entropic penalty of binding.

Exploration of Conformational Dynamics and Their Influence on Activity

The biological activity of a flexible molecule like This compound is not solely dependent on its static structure but also on its conformational dynamics. The molecule can adopt various conformations due to rotation around the single bond connecting the phenyl and pyridine rings.

The exploration of these dynamics would involve:

Conformational Analysis: Computational methods, such as molecular mechanics and quantum mechanics calculations, would be used to identify low-energy conformations of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations of the compound, both free in solution and bound to its target, would provide insights into its dynamic behavior and the stability of different binding modes.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used experimentally to determine the preferred conformation of the molecule in solution.

Understanding the conformational preferences of This compound and how they relate to its biological activity is crucial. It can be hypothesized that only a specific subset of conformations is able to bind to the target effectively. Therefore, designing analogues that are conformationally constrained into the "bioactive" conformation is a common strategy to enhance potency and selectivity.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-(3-hydroxymethylphenyl)nicotinic acid, and a biological target, typically a protein or enzyme. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. als-journal.com This method evaluates various binding modes and scores them based on factors like binding affinity, which helps in identifying potential drug candidates. nih.gov For derivatives of nicotinic acid, docking studies have been crucial. For instance, research on nicotinic acid analogues targeting the enzyme Carbonic Anhydrase III (CAIII) revealed that the ligand's carboxylic acid group is often essential for binding, forming a coordinate bond with the zinc ion in the enzyme's active site. researchgate.net Furthermore, studies have shown that a hydrophobic group at the 6-position of the pyridine (B92270) ring can enhance binding activity. researchgate.net The general docking process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site, and using a scoring function to rank the predicted poses. nih.gov

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-target complex over time. mdpi.com These simulations model the atomic-level movements of the complex in a simulated physiological environment, providing insights into its conformational flexibility and the persistence of key interactions. nih.govmdpi.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. mdpi.com A stable RMSD value over the simulation time, typically ranging from nanoseconds to microseconds, suggests a stable binding mode. mdpi.comresearchgate.net Other parameters, such as the Radius of Gyration (rGyr), are used to assess the compactness of the complex during the simulation. mdpi.com

Table 1: Typical Parameters in Molecular Dynamics Simulations This table is illustrative of common parameters used in MD simulations as described in the literature.

| Parameter | Description | Typical Value/Software | Reference |

|---|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system's atoms. | AMBER, CHARMM, GROMOS | nih.gov |

| Simulation Time | The duration of the simulation to observe molecular motion. | 50 - 200 ns or more | mdpi.commdpi.com |

| Software | Programs used to run the simulations. | Desmond, YASARA, AMBER | nih.govmdpi.com |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) | mdpi.com |

| Analysis Metric | Quantitative measures to assess stability and interactions. | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis | mdpi.comsemanticscholar.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov For a compound like this compound, DFT can provide fundamental insights into its chemical behavior. These calculations can optimize the molecule's ground-state geometry and determine various electronic properties. nih.govresearchgate.net

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive. Additionally, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Electronic Properties Calculable via DFT and Their Significance This table illustrates the types of data obtained from DFT calculations for molecular analysis.

| Calculated Property | Significance in Chemical Research | Reference |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths, bond angles, and dihedral angles for the most stable conformation. | nih.gov |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | researchgate.net |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | researchgate.net |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic interactions. | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Using a structure- and ligand-based approach, a pharmacophore model can be developed from a known active compound. nih.gov For instance, a study on 6-(3'-hydroxyphenyl)naphthalenes developed a pharmacophore model for inhibitors of the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme. nih.gov A molecule like this compound, with its distinct arrangement of a hydroxymethylphenyl group, a pyridine ring, and a carboxylic acid, could serve as a template for developing a pharmacophore model to identify other compounds with similar interaction capabilities.

Virtual Screening

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. arxiv.org Structure-based virtual screening uses molecular docking to assess the binding of thousands or even millions of compounds to a target's 3D structure. als-journal.comarxiv.org The compounds are ranked based on their docking scores, and the top-ranked candidates are selected for further experimental testing. nih.govnih.gov A compound like this compound could itself be identified through such a screening process or, if its activity is known, its core scaffold could be used to search for structurally novel compounds with potentially improved properties.

In Silico Prediction of Molecular Properties for Research Design

The success of a potential drug candidate is highly dependent on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties using in silico methods at the beginning of the drug discovery process is crucial for selecting promising compounds and eliminating those with a low chance of success, thereby saving time and resources. nih.govnih.gov

Computational tools can predict a range of physicochemical properties that influence ADME behavior, such as molecular weight (MW), lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA). researchgate.netnih.gov These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. als-journal.com For a novel compound like this compound, in silico ADME prediction would be a critical first step in evaluating its potential for further development. researchgate.netnih.gov

Table 3: Illustrative In Silico Predicted Molecular Properties for Research Design This table provides examples of key molecular properties that are computationally predicted to guide drug discovery efforts.

| Property | Importance in Research Design | Reference |

|---|---|---|

| Molecular Weight (MW) | Influences absorption and distribution; typically < 500 Da for oral drugs. | als-journal.com |

| LogP (Lipophilicity) | Affects solubility, permeability across membranes, and metabolism. Optimal range is often cited as < 5. | nih.gov |

| Hydrogen Bond Donors | Impacts binding to targets and membrane permeability. Typically ≤ 5. | als-journal.com |

| Hydrogen Bond Acceptors | Impacts binding to targets and membrane permeability. Typically ≤ 10. | als-journal.com |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | nih.gov |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation. Poor solubility can hinder bioavailability. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-(3-hydroxymethylphenyl)nicotinic acid. Researchers would typically use a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.

For stereochemical and conformational analysis, advanced techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. These experiments would reveal through-space interactions between protons, providing critical insights into the preferred three-dimensional arrangement of the molecule. Specifically, NOESY data would help determine the rotational orientation of the phenyl ring relative to the nicotinic acid core and the conformation of the hydroxymethyl group. Due to the lack of published spectra, a data table of chemical shifts and coupling constants for this compound cannot be compiled. General principles suggest that protons on the pyridine (B92270) and benzene (B151609) rings would appear in the aromatic region (typically δ 7.0-9.0 ppm in ¹H NMR), while the methylene (B1212753) protons of the hydroxymethyl group would resonate further upfield ucl.ac.uk.

Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Reaction Monitoring and Metabolite Identification in Research Models

Advanced mass spectrometry is fundamental for confirming the molecular weight and elemental composition of a synthesized compound and for studying its behavior in complex systems.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₃H₁₁NO₃), HRMS would be used to determine its exact mass with high precision (typically to four or five decimal places). This data confirms the elemental composition and is a standard criterion for the characterization of a new compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for reaction monitoring and metabolite identification. In a research context, LC-MS/MS could be used to monitor the progress of a synthetic reaction, such as a Suzuki coupling to form the bi-aryl scaffold hmdb.ca. For metabolite identification, a biological system (e.g., liver microsomes) would be incubated with the parent compound. The resulting mixture would be analyzed by LC-MS/MS to separate and identify potential metabolites, such as products of oxidation on the aromatic rings or the hydroxymethyl group, or conjugation products. The fragmentation pattern of the parent compound would be established and compared to the patterns of potential metabolites to elucidate their structures bldpharm.comnih.gov. Without experimental data, a table of mass transitions (m/z) cannot be provided.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structural Determination (e.g., Compound-Enzyme Co-crystals)

Determining the precise three-dimensional structure of this compound, especially when bound to a biological target, provides invaluable insight into its mode of action.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would yield its exact solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking crystallography.net. Furthermore, if this compound were an inhibitor of a specific enzyme, researchers would attempt to co-crystallize it with the protein target. The resulting co-crystal structure would reveal the specific amino acid residues involved in binding and the precise orientation of the inhibitor in the active site.

Cryo-Electron Microscopy (Cryo-EM): For very large protein complexes that are difficult to crystallize, Cryo-EM has become a powerful alternative for structural determination. If this compound were to bind to such a complex, Cryo-EM could be used to determine the structure of the complex with the compound bound.

No crystal structure for this compound is available in open-access crystallographic databases.

Spectrophotometric and Fluorometric Assays for Kinetic and Binding Studies

Spectroscopic assays are workhorse methods in biochemistry for quantifying the interaction between a compound and a biological target, such as an enzyme or receptor.

Spectrophotometric Assays: These assays measure changes in absorbance at a specific wavelength. If this compound were to inhibit an enzyme that consumes or produces a chromophoric substrate, its inhibitory constant (Kᵢ) could be determined by measuring the reaction rate at various concentrations of the compound. For example, studies on related nicotinic acid derivatives often use spectrophotometry to monitor enzyme kinetics.

Fluorometric Assays: These assays measure changes in fluorescence. They are often more sensitive than absorbance-based assays. For example, the binding affinity (Kₑ) of the compound to a protein could be measured by monitoring changes in the protein's intrinsic tryptophan fluorescence upon titration with the compound. Alternatively, a competition assay using a known fluorescent ligand could be developed.

As no published kinetic or binding studies for this specific compound exist, a data table of binding or inhibition constants cannot be generated.

Future Research Directions and Unexplored Avenues for 6 3 Hydroxymethyphenyl Nicotinic Acid

Elucidation of Novel Biological Targets and Pathways

A primary focus for future research should be the identification and characterization of the specific biological targets and molecular pathways modulated by 6-(3-hydroxymethylphenyl)nicotinic acid. While nicotinic acid itself is known to interact with receptors such as the G-protein-coupled receptor 109A (GPR109A) to mediate its lipid-lowering effects oregonstate.edu, the introduction of a 3-hydroxymethylphenyl group at the 6-position of the pyridine (B92270) ring could significantly alter its pharmacological profile.

Future investigations could employ a variety of approaches to uncover novel targets:

Affinity-based proteomics: This technique can be utilized to isolate and identify proteins that directly bind to this compound.

Genetic screening: Techniques such as CRISPR-Cas9 screens can help identify genes that are essential for the compound's biological activity, thereby revealing key components of the pathways it affects.

Computational modeling and docking studies: In silico approaches can predict potential binding sites on known receptors or enzymes, guiding experimental validation.

By elucidating the specific molecular interactions of this compound, researchers can gain a deeper understanding of its potential therapeutic applications and mechanisms of action.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of this compound and its derivatives presents an opportunity for the development of novel and efficient synthetic strategies. While various methods exist for the synthesis of substituted nicotinic acid derivatives nih.govresearchgate.netchemicalbook.compatsnap.com, the creation of a diverse library of analogs based on the this compound scaffold will require advanced and versatile synthetic methodologies.

Key areas for exploration in synthetic chemistry include:

Cross-coupling reactions: The development of novel palladium- or copper-catalyzed cross-coupling reactions could provide efficient routes to a wide array of analogs with diverse substituents on both the pyridine and phenyl rings.

Late-stage functionalization: The ability to modify the core structure of this compound in the final steps of a synthesis would be highly valuable for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

Flow chemistry: The use of continuous flow reactors could enable safer, more efficient, and scalable syntheses of these compounds.

The development of such methodologies will be crucial for exploring the chemical space around this scaffold and for optimizing its biological activity.

Application of 6-(3-HYDROXYMETHYPHENYL)NICOTINIC ACID as a Chemical Probe for Biological Systems

A well-characterized molecule with a defined biological target can serve as a valuable chemical probe to investigate complex biological processes. Once the specific targets of this compound are identified, it can be developed into a chemical probe.

This would involve:

Synthesis of tagged derivatives: The creation of derivatives bearing fluorescent tags, biotin, or photo-affinity labels would allow for the visualization and isolation of its binding partners within cells and tissues.

In vitro and in vivo imaging: Labeled derivatives could be used in advanced microscopy techniques to study the subcellular localization and dynamics of its targets in real-time.

Target validation: A specific and potent chemical probe can be instrumental in validating the role of a particular protein or pathway in a disease model.

The development of this compound as a chemical probe could provide powerful tools for basic research and drug discovery.

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of this compound, a comprehensive and unbiased approach is necessary. High-throughput screening (HTS) and various "omics" technologies can provide a global view of the compound's impact on cellular systems nih.govufl.eduwashu.edu.

Future research in this area should include:

High-throughput screening (HTS): Screening large libraries of compounds, including derivatives of this compound, against a panel of biological assays can rapidly identify compounds with desired activities. nih.govufl.eduwashu.eduresearchgate.net

Transcriptomics (RNA-seq): This technology can reveal the changes in gene expression patterns induced by the compound, providing insights into the cellular pathways it modulates.

Proteomics: By analyzing changes in the cellular proteome upon treatment with the compound, researchers can identify downstream effects and potential biomarkers of its activity.

Metabolomics: This approach can uncover alterations in cellular metabolism, which is particularly relevant given the role of nicotinic acid in metabolic regulation.

The integration of these powerful technologies will be essential for creating a comprehensive biological profile of this compound and its derivatives.

Exploration of its Role as a Scaffold in Material Science or other Non-Biological Disciplines

The unique chemical structure of this compound, featuring both a pyridine and a phenyl ring with functional groups, suggests potential applications beyond the biological realm. The field of material science, in particular, could benefit from the exploration of this compound as a novel building block or scaffold.

Potential avenues for investigation include:

Coordination polymers and metal-organic frameworks (MOFs): The carboxylic acid and the nitrogen atom of the pyridine ring can act as coordination sites for metal ions, potentially forming novel MOFs with interesting properties for gas storage, catalysis, or sensing.

Liquid crystals: The rigid, aromatic structure of the molecule could be a basis for the design of new liquid crystalline materials.

Functional polymers: The hydroxymethyl and carboxylic acid groups provide handles for polymerization, allowing for the incorporation of this scaffold into novel polymers with tailored electronic, optical, or mechanical properties.

Exploring these non-biological applications could lead to the discovery of new materials with valuable properties and expand the utility of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(3-Hydroxymethylphenyl)nicotinic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling reactions between nicotinic acid derivatives and substituted phenyl precursors. Key steps include protecting the hydroxymethyl group to prevent side reactions and using catalysts like EDC/NHS for amidation or esterification . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Answer : A combination of FTIR, -NMR, -NMR, and mass spectrometry is recommended. For example:

- FTIR : Confirm the presence of hydroxyl (-OH, ~3200 cm), carboxylic acid (-COOH, ~1700 cm), and aromatic C=C (~1600 cm) groups.

- NMR : Assign peaks for the hydroxymethyl proton (δ 4.6–4.8 ppm, singlet) and aromatic protons in the pyridine and phenyl rings (δ 7.2–8.8 ppm). Comparative analysis with structurally analogous compounds (e.g., 6-((4-Formylphenyl)ethynyl)nicotinaldehyde) can resolve ambiguities .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent composition) or impurity profiles. To mitigate:

- Standardized Assays : Use validated protocols (e.g., SPR for binding affinity or enzymatic inhibition assays) with controls like recombinant human IL-6 or MMP3 .

- Batch Consistency : Characterize compound purity (>95% via HPLC) and confirm absence of byproducts (e.g., unreacted precursors) using LC-MS .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with proteins like IL-6 or MMP3. Key parameters include:

- Binding Energy : Compare with known inhibitors (e.g., BAY 60–7550 for PDE2A) to assess potential efficacy.

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxymethyl for hydrogen bonding) using software like Schrödinger .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they resolved?

- Answer : Matrix interference (e.g., serum proteins) and low analyte concentration require:

- Sample Preparation : Protein precipitation (acetonitrile) followed by SPE for enrichment.

- Detection : LC-MS/MS with MRM transitions specific to the compound’s molecular ion ([M+H]) and fragment ions. Calibration curves using deuterated internal standards improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.